2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate
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Overview
Description
2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate is a synthetic organic compound belonging to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen core with a phenyl group at the 3-position and a methoxybenzenesulfonate group at the 7-position.
Mechanism of Action
Mode of Action
It is known that many coumarin derivatives interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Coumarin derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and anticancer effects . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (29628 g/mol ) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed in the gastrointestinal tract.
Result of Action
Given the wide range of biological activities exhibited by coumarin derivatives , it is likely that the compound has multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a specific duration to achieve high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The chromen core can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen ring, leading to the formation of dihydro derivatives.
Substitution: The methoxybenzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen derivatives depending on the nucleophile used.
Scientific Research Applications
2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate
- (2S)-4-oxo-2-phenyl-3,4-dihydro-2H-chromen-7-yl beta-D-glucopyranoside
Uniqueness
2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzenesulfonate group at the 7-position enhances its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
2-Oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate is a coumarin derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
Synthesis
The synthesis of this compound typically involves the O-acylation of a suitable chromenone precursor. The reaction conditions often include the use of triethylamine as a catalyst in a non-polar solvent like dichloromethane. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, related coumarin derivatives have shown IC50 values in the low micromolar range against breast cancer cells (MCF-7), suggesting a potent inhibitory effect on tumor growth .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | <10 |
Coumarin A | MCF-7 | 0.47 |
Coumarin B | MCF-7 | 16.1 |
The biological activity of coumarins often involves multiple mechanisms:
- Inhibition of Cancer Cell Proliferation : Many coumarin derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Properties : Coumarins can scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in tumor progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enhancing their therapeutic potential .
Case Studies
Several studies have evaluated the biological activity of coumarin derivatives similar to this compound:
- Cytotoxicity Assessment : In vitro studies demonstrated that certain coumarin derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, a related compound showed an IC50 value of 9.54 µM against MCF-7 cells with minimal toxicity to L929 fibroblast cells .
- Antimicrobial Activity : Coumarins have also been investigated for their antimicrobial properties. Some derivatives demonstrated significant bactericidal effects against Staphylococcus spp., indicating their potential as therapeutic agents in treating infections .
Properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6S/c1-26-17-9-11-19(12-10-17)29(24,25)28-18-8-7-16-13-20(15-5-3-2-4-6-15)22(23)27-21(16)14-18/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPBEMUEAFKNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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